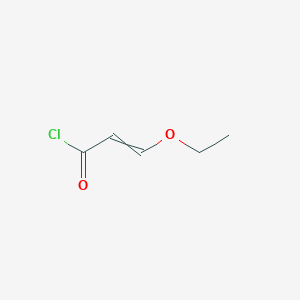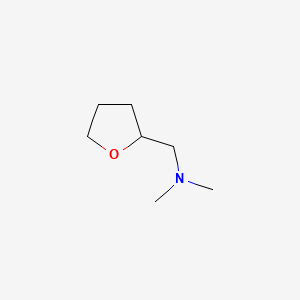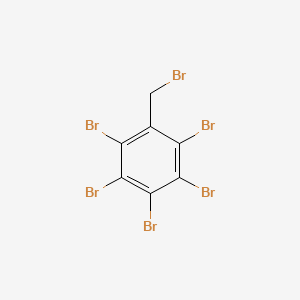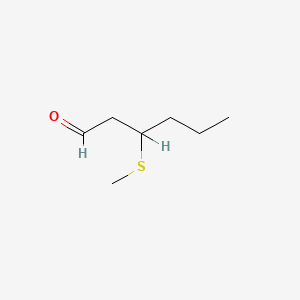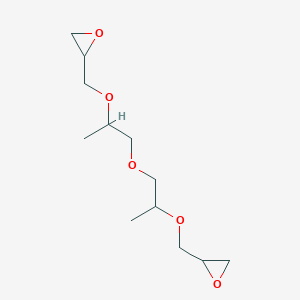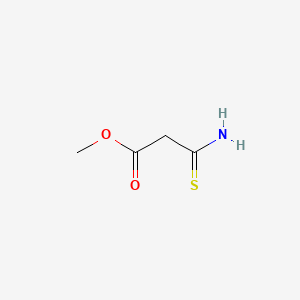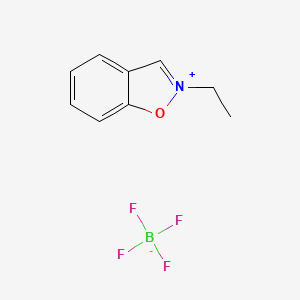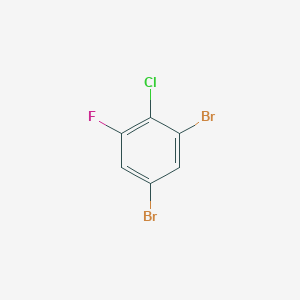
1,5-Dibromo-2-chloro-3-fluorobenzene
Übersicht
Beschreibung
- 1,5-Dibromo-2-chloro-3-fluorobenzene is an organic compound with the molecular formula C<sub>6</sub>H<sub>2</sub>Br<sub>2</sub>ClF .
- It serves as an important building block for the synthesis of various organic compounds.
Synthesis Analysis
- The synthesis of 1,5-Dibromo-2-chloro-3-fluorobenzene involves specific chemical reactions. Unfortunately, I don’t have access to the exact synthetic procedure for this compound. However, it can be prepared using various synthetic methods, such as halogenation reactions or cross-coupling reactions.
Molecular Structure Analysis
- The molecular formula of 1,5-Dibromo-2-chloro-3-fluorobenzene is C<sub>6</sub>H<sub>2</sub>Br<sub>2</sub>ClF .
- The compound consists of a benzene ring with two bromine atoms , one chlorine atom , and one fluorine atom attached at different positions.
Chemical Reactions Analysis
- Due to the specific structure of this compound, it can participate in various chemical reactions, including substitution reactions, coupling reactions, and functional group transformations.
- For example, it may undergo halogen-metal exchange reactions or Suzuki-Miyaura cross-coupling reactions to form more complex molecules.
Physical And Chemical Properties Analysis
- Density : 2.1±0.1 g/cm³
- Boiling Point : 253.6±35.0 °C at 760 mmHg
- Vapor Pressure : 0.0±0.5 mmHg at 25°C
- Flash Point : 107.2±25.9 °C
- Index of Refraction : 1.589
- Molar Refractivity : 46.5±0.3 cm³/mol
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis
Spectral investigations of halogenated benzenes, including compounds similar to 1,5-Dibromo-2-chloro-3-fluorobenzene, have been a focus in the field of analytical chemistry. For example, Ilango et al. (2008) conducted a study on the FTIR and Raman spectra of 2-chloro-1,3-dibromo-5-fluorobenzene, utilizing Wilson's FG matrix mechanism and General Valence Force Field (GVFF) for in-plane and out-of-plane vibrations analysis. This research aids in understanding the molecular vibrations and structural characteristics of halogenated benzene derivatives (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Crystal Structure Prediction
Misquitta et al. (2008) explored the crystal structure prediction of C6Br2ClFH2, a molecule related to 1,5-Dibromo-2-chloro-3-fluorobenzene. Through first-principles calculations and intermolecular potential construction, they provided insights into the molecular properties and crystal packing, highlighting the role of halogen atoms in determining structural configurations. This study contributes to the broader understanding of halogenated benzene derivatives in crystallography and materials science (Misquitta, Welch, Stone, & Price, 2008).
Organometallic Chemistry
Fluorinated benzenes, including those with substitution patterns similar to 1,5-Dibromo-2-chloro-3-fluorobenzene, are increasingly recognized for their utility in organometallic chemistry and catalysis. Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes as solvents and ligands in transition-metal-based catalysis. Their study illuminates the influence of fluorine substituents on metal-ligand interactions, showcasing the potential of fluorobenzenes in facilitating various chemical reactions and synthesis processes (Pike, Crimmin, & Chaplin, 2017).
Chemical Synthesis and Modification
Research on halogenated benzenes, akin to 1,5-Dibromo-2-chloro-3-fluorobenzene, also extends to synthetic applications. Banerjee et al. (2009) highlighted the synthesis and characterization of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer. Their work demonstrates the versatility of halogenated benzene derivatives in polymer chemistry, offering pathways to materials with enhanced properties and functionalities (Banerjee, Komber, Häussler, & Voit, 2009).
Safety And Hazards
- The compound is considered hazardous due to its potential to cause skin and eye irritation.
- Precautions include wearing protective gear and avoiding inhalation or skin contact.
- Immediate medical attention is required in case of exposure.
Zukünftige Richtungen
- Research on the applications of 1,5-Dibromo-2-chloro-3-fluorobenzene in various fields, such as materials science, pharmaceuticals, or organic synthesis, could provide valuable insights for future studies.
Eigenschaften
IUPAC Name |
1,5-dibromo-2-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXIIFHUQBLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369282 | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-chloro-3-fluorobenzene | |
CAS RN |
202925-04-0 | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202925-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


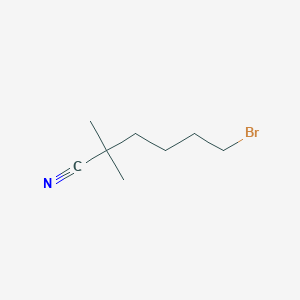
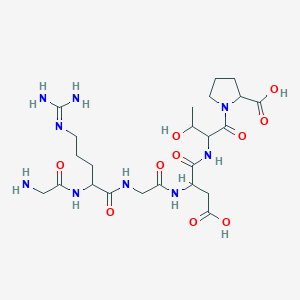
![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)
![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)

